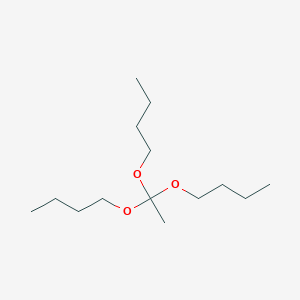
1-(1,1-Dibutoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dibutoxyethoxy)butane is an organic compound with the molecular formula C12H26O2. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two butoxy groups attached to an ethoxy group, making it a versatile chemical in synthetic chemistry .
Métodos De Preparación
The synthesis of 1-(1,1-Dibutoxyethoxy)butane typically involves the reaction of butyraldehyde with butanol in the presence of an acid catalyst. This reaction forms an acetal, which is then further reacted with ethylene glycol to produce the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(1,1-Dibutoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or ethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1-(1,1-Dibutoxyethoxy)butane is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dibutoxyethoxy)butane involves its interaction with various molecular targets. In biochemical applications, it may act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(1,1-Dibutoxyethoxy)butane can be compared with similar compounds such as:
1,1-Dibutoxybutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-Butoxyethoxy)butane: Similar but with only one butoxy group, which affects its reactivity and applications.
1,2-Dibutoxyethane: Another related compound with different reactivity due to the presence of two butoxy groups on adjacent carbons
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
29633-71-4 |
|---|---|
Fórmula molecular |
C14H30O3 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1-(1,1-dibutoxyethoxy)butane |
InChI |
InChI=1S/C14H30O3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3 |
Clave InChI |
UEVZIKFSVBYKAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



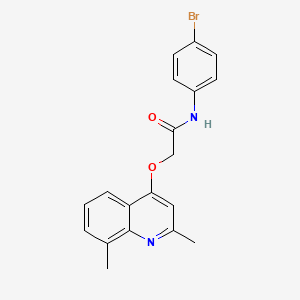
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
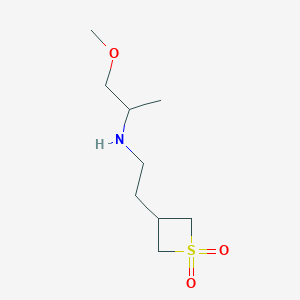

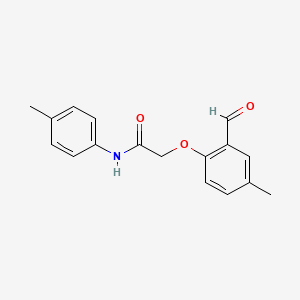
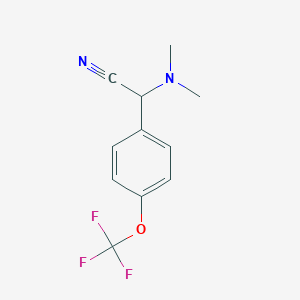
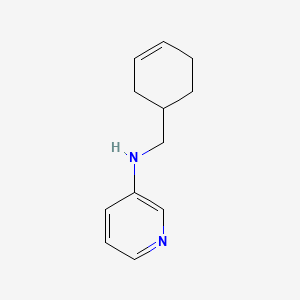
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
